molecular formula C23H27FN4O4 B587271 N-Boc-N,N-didesethyl Sunitinib CAS No. 1227960-76-0

N-Boc-N,N-didesethyl Sunitinib

Cat. No.: B587271
CAS No.: 1227960-76-0
M. Wt: 442.491
InChI Key: XEJYAHWQXJMSPM-WJDWOHSUSA-N
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Description

N-Boc-N,N-didesethyl Sunitinib is a chemical compound with the molecular formula C23H27FN4O4 and a molecular weight of 442.48 g/mol . It is a derivative of Sunitinib, a well-known receptor tyrosine kinase inhibitor used in cancer treatment. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Preparation Methods

The synthesis of N-Boc-N,N-didesethyl Sunitinib involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as tert-butyl chloroformate for Boc protection . Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-Boc-N,N-didesethyl Sunitinib undergoes various types of chemical reactions, including:

Scientific Research Applications

N-Boc-N,N-didesethyl Sunitinib has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Boc-N,N-didesethyl Sunitinib is similar to that of Sunitinib. It acts as a multi-targeted receptor tyrosine kinase inhibitor, blocking the activity of several receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastatic progression. These targets include platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), and KIT (CD117) . By inhibiting these pathways, the compound can potentially reduce tumor growth and spread.

Comparison with Similar Compounds

N-Boc-N,N-didesethyl Sunitinib can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-12-18(11-16-15-10-14(24)6-7-17(15)28-20(16)29)27-13(2)19(12)21(30)25-8-9-26-22(31)32-23(3,4)5/h6-7,10-11,27H,8-9H2,1-5H3,(H,25,30)(H,26,31)(H,28,29)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJYAHWQXJMSPM-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCNC(=O)OC(C)(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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